HMGB1 Binding Affinity: HBP08 vs. Optimized Analog HBP08-2 and Small-Molecule Antagonists
HBP08 binds HMGB1 with a Kd of 0.8 ± 0.4 μM, representing the highest affinity reported for any peptide targeting this interaction at the time of its discovery [1]. A subsequent computationally optimized analog, HBP08-2, achieved a 28-fold improvement in affinity (Kd = 28.1 ± 7.0 nM) and a 15-fold lower IC50 (3.31 μM) for heterocomplex inhibition [2]. Prior small-molecule HMGB1 binders exhibited affinities in the high micromolar range, rendering them unsuitable for selective heterocomplex disruption [1]. While HBP08-2 surpasses the parent peptide in potency, HBP08 remains the first-in-class and most extensively validated tool compound, with peer-reviewed data on its selectivity profile and lack of TLR4 agonism [1].
| Evidence Dimension | HMGB1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.8 ± 0.4 μM |
| Comparator Or Baseline | HBP08-2 analog: 28.1 ± 7.0 nM; Small-molecule HMGB1 binders: >10 μM |
| Quantified Difference | HBP08-2 is 28-fold more potent than HBP08; HBP08 is >12-fold more potent than small-molecule comparators |
| Conditions | Microscale thermophoresis (MST) for Kd determination; chemotaxis assay using human monocytes for functional IC50 |
Why This Matters
This data confirms HBP08 as the foundational, high-affinity scaffold for HMGB1 targeting, enabling reproducible inhibition of CXCL12/HMGB1-driven chemotaxis without the confounding effects of weaker small-molecule binders.
- [1] Sgrignani, J., et al. (2021). Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction. Journal of Medicinal Chemistry, 64(18), 13439–13450. DOI: 10.1021/acs.jmedchem.1c00852 View Source
- [2] Fassi, E.M.A., et al. (2025). A potent nonapeptide inhibitor for the CXCL12/HMGB1 heterocomplex: A computational and experimental approach. (Preprint/In Press). Data reported via ScienceDirect author profile and DOAJ. View Source
